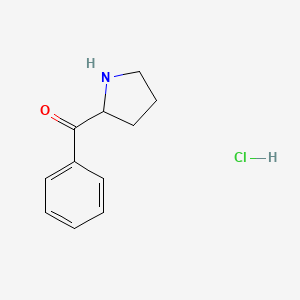

![molecular formula C8H7ClN2O2 B581786 咪唑并[1,2-a]吡啶-6-羧酸盐酸盐 CAS No. 1314777-15-5](/img/structure/B581786.png)

咪唑并[1,2-a]吡啶-6-羧酸盐酸盐

描述

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound that belongs to the class of imidazopyridines . Imidazopyridines are important fused bicyclic 5–6 heterocycles and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In the synthesis process, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Molecular Structure Analysis

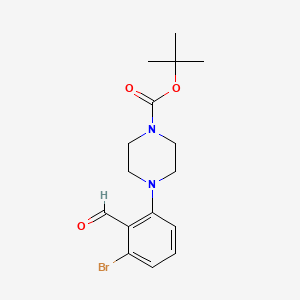

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound with a complex molecular structure. The structure of this compound includes a fused bicyclic 5–6 heterocycle, which is a characteristic feature of imidazopyridines .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are diverse and complex. They include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

科学研究应用

化学和生物性质

咪唑并[1,2-a]吡啶-6-羧酸盐酸盐属于更广泛的咪唑吡啶类化合物,以其多功能的生物和化学性质而闻名。这些化合物在药物化学中至关重要,因为它们作为新治疗剂开发中的核心结构。咪唑并[1,2-a]吡啶骨架特别引人注目,因其多样的药理活性,包括抗微生物、抗炎和抗癌性质。文献强调了咪唑并[1,2-a]吡啶衍生物在药物开发中的重要性,突出它们通过新的作用机制来应对各种疾病的潜力 (Garrido et al., 2021)。

合成应用和催化

咪唑并[1,2-a]吡啶衍生物在合成化学中起着关键作用,是复杂分子形成中的关键中间体。它们独特的化学结构允许进行各种合成修饰,使其对于创造具有增强生物活性的新化学实体非常有价值。研究已经证明了这些化合物在催化中的实用性,表明它们在促进各种化学反应中的作用。这种多功能性突显了咪唑并[1,2-a]吡啶-6-羧酸盐酸盐在新合成方法的开发中的重要性,以及其在有机合成中的潜力 (Li et al., 2019)。

抗微生物和抗菌研究

咪唑并[1,2-a]吡啶-6-羧酸盐酸盐衍生物的抗微生物和抗菌性质已经得到广泛研究,研究结果表明它们对一系列致病微生物具有有效性。这项研究在不断增加的抗生素耐药性背景下至关重要,突出了这些化合物在开发新的抗菌剂中的潜力。具体来说,对合成咪唑吡啶衍生物的研究显示了其作为潜在抑制剂对抗多药耐药细菌感染的希望,为细菌性疾病的新治疗提供了途径 (Sanapalli et al., 2022)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has been recognized for its wide range of applications in medicinal chemistry . It has been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . The compound’s primary targets are the bacteria causing tuberculosis .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It has been reported to inhibit Rab11A prenylation at a concentration of 25 μM . The compound’s interaction with its targets results in a reduction in bacterial growth .

Biochemical Pathways

The compound affects the pathways related to the growth and replication of tuberculosis bacteria . It inhibits Rab11A prenylation, which is a crucial process in the life cycle of the bacteria . The downstream effects of this inhibition include a reduction in bacterial growth and replication .

Result of Action

The result of the compound’s action is a significant reduction in the growth and replication of tuberculosis bacteria . This leads to a decrease in the severity of the disease and an improvement in the patient’s condition .

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in radical reactions, which are essential for the functionalization of its scaffold . The compound interacts with transition metal catalysts, metal-free oxidants, and photocatalysts, facilitating the formation of imidazo[1,2-a]pyridine derivatives . These interactions are pivotal in the synthesis of new compounds with potential biological activities.

Cellular Effects

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the viability of tumor cells by inhibiting angiogenesis, which is crucial for tumor growth . Additionally, it impacts the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s scaffold allows it to interact with various enzymes, leading to the inhibition of specific biochemical pathways . For instance, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division . These interactions at the molecular level are critical for its biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged biological activity . Its degradation products may also exhibit biological effects, which need to be considered in long-term studies . The temporal effects of the compound are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular processes . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules . These metabolic pathways are crucial for the compound’s elimination from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues are influenced by its interactions with binding proteins, which facilitate its transport across cellular membranes.

Subcellular Localization

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles is essential for its biological activity, as it interacts with specific biomolecules in these compartments to exert its effects.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDMXSYORNNELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726391 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314777-15-5 | |

| Record name | Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)

![2-[Benzyl(2-chloroethyl)amino]ethanol hydrochloride](/img/structure/B581718.png)

![Benzyl N-[4-(4-cyano-3-fluorophenyl)phenyl]carbamate](/img/structure/B581724.png)